1,1'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine
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Overview
Description
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine is an organosilicon compound known for its unique structure and properties It is composed of a disiloxane backbone with two pyrrolidine groups attached to the silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine can be synthesized through hydrosilylation reactions. This involves the reaction of allyl derivatives with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the careful hydrolysis of chlorodimethylsilane, followed by subsequent functionalization steps to introduce the pyrrolidine groups . The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in platinum-catalyzed reduction of carboxamides to amines.
Hydrosilylation: It participates in hydrosilylation reactions with carbonyl compounds, leading to the formation of alcohols.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Catalysts: Platinum, gold, and indium-based catalysts are commonly used.
Solvents: Non-aqueous solvents are preferred to prevent hydrolysis.
Temperature: Reactions are typically conducted at controlled temperatures to ensure selectivity and yield.
Major Products
Amines: From the reduction of carboxamides.
Scientific Research Applications
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in hydrosilylation reactions.
Medicine: Investigated for its role in drug synthesis and delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bonds are activated by catalysts, facilitating the transfer of hydride to the substrate. This compound exhibits high reactivity towards strong bases and acids, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler analog without the pyrrolidine groups.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of pyrrolidine.
Hexamethyldisiloxane: Another related compound with different functional groups.
Uniqueness
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine is unique due to the presence of pyrrolidine groups, which enhance its reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its utility in both academic and industrial settings make it a valuable compound for research and development.
Properties
CAS No. |
66045-00-9 |
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Molecular Formula |
C12H28N2OSi2 |
Molecular Weight |
272.53 g/mol |
IUPAC Name |
[dimethyl(pyrrolidin-1-yl)silyl]oxy-dimethyl-pyrrolidin-1-ylsilane |
InChI |
InChI=1S/C12H28N2OSi2/c1-16(2,13-9-5-6-10-13)15-17(3,4)14-11-7-8-12-14/h5-12H2,1-4H3 |
InChI Key |
KZFYZJUXWJEJHY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N1CCCC1)O[Si](C)(C)N2CCCC2 |
Origin of Product |
United States |
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